molecular formula C12H19N3O2 B2481777 tert-butyl 3-(1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate CAS No. 2413896-59-8

tert-butyl 3-(1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate

Cat. No.: B2481777
CAS No.: 2413896-59-8
M. Wt: 237.303
InChI Key: DDEKRFAIVJXCBP-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C12H19N3O2. It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 3-(1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its azetidine ring is a common motif in many bioactive molecules, making it a valuable intermediate in drug discovery .

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals. Its reactivity and functional group compatibility make it a versatile intermediate for various chemical processes .

Safety and Hazards

The compound is associated with certain hazards. The safety information includes GHS07 pictograms and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate typically involves a multi-step process. One common method starts with the preparation of 3-(1-methyl-1H-pyrazol-3-yl)azetidine, which is then reacted with tert-butyl chloroformate under basic conditions to yield the final product . The reaction is usually carried out in an organic solvent such as dichloromethane, and the reaction mixture is stirred at room temperature for several hours.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its azetidine and pyrazole moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-(1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate is unique due to the combination of the azetidine and pyrazole rings in its structure. This dual-ring system provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 3-(1-methylpyrazol-3-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-7-9(8-15)10-5-6-14(4)13-10/h5-6,9H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEKRFAIVJXCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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